molecular formula C11H7F3 B11900825 1-(Difluoromethyl)-6-fluoronaphthalene

1-(Difluoromethyl)-6-fluoronaphthalene

Cat. No.: B11900825
M. Wt: 196.17 g/mol
InChI Key: GAXODNRBUHYEKE-UHFFFAOYSA-N
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Description

1-(Difluoromethyl)-6-fluoronaphthalene is an organic compound that belongs to the class of naphthalenes, which are polycyclic aromatic hydrocarbons. This compound is characterized by the presence of a difluoromethyl group (-CF2H) and a fluorine atom attached to the naphthalene ring. The incorporation of fluorine atoms into organic molecules often imparts unique chemical and physical properties, making such compounds valuable in various scientific and industrial applications.

Preparation Methods

The synthesis of 1-(Difluoromethyl)-6-fluoronaphthalene can be achieved through several routes. One common method involves the difluoromethylation of naphthalene derivatives. This process typically employs difluoromethylating agents such as (chlorodifluoromethyl)trimethylsilane in the presence of a base like potassium carbonate . The reaction conditions often require anhydrous solvents and inert atmospheres to prevent unwanted side reactions.

Industrial production methods may involve the large-scale application of these synthetic routes, with optimizations for yield and purity. For instance, the use of continuous flow reactors can enhance the efficiency and scalability of the synthesis process .

Chemical Reactions Analysis

1-(Difluoromethyl)-6-fluoronaphthalene undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include anhydrous solvents, inert atmospheres, and controlled temperatures to ensure selective and efficient transformations. Major products formed from these reactions depend on the specific reagents and conditions employed.

Mechanism of Action

The mechanism by which 1-(Difluoromethyl)-6-fluoronaphthalene exerts its effects is primarily through its interactions with molecular targets and pathways. The difluoromethyl group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity and specificity towards target molecules . These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects.

Comparison with Similar Compounds

1-(Difluoromethyl)-6-fluoronaphthalene can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which can impart distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C11H7F3

Molecular Weight

196.17 g/mol

IUPAC Name

1-(difluoromethyl)-6-fluoronaphthalene

InChI

InChI=1S/C11H7F3/c12-8-4-5-9-7(6-8)2-1-3-10(9)11(13)14/h1-6,11H

InChI Key

GAXODNRBUHYEKE-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CC(=C2)F)C(=C1)C(F)F

Origin of Product

United States

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